An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxynonanoate
An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxynonanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxynonanoate is a fatty acid methyl ester (FAME) that holds significance in various scientific domains, from organic synthesis to potential applications in the life sciences. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and relevant experimental protocols. The information is curated for researchers, scientists, and professionals involved in drug development and related fields, offering a foundational understanding of this specific biomolecule.
Chemical and Physical Properties
Methyl 3-hydroxynonanoate is a colorless to pale yellow liquid with a characteristic ester-like aroma. It is sparingly soluble in water and is classified as a 3-hydroxy fatty acid methyl ester.[1] The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [2][3][4][5][6][7] |
| Molecular Weight | 188.26 g/mol | [2][3][4][5][6][7] |
| CAS Number | 83968-06-3 | [2][3][4][5][6][7] |
| Physical State | Liquid | [3][6] |
| Purity | >98% | [3][4][7] |
| IUPAC Name | methyl 3-hydroxynonanoate | [2][3] |
| Synonyms | 3-Hydroxynonanoic acid methyl ester, Methyl 3-hydroxy-nonanoate | [2][3][5] |
| InChI | InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3 | [2][3][6] |
| InChIKey | KHCQOQFCKCGHHU-UHFFFAOYSA-N | [2][3][6] |
| SMILES | CCCCCCC(CC(=O)OC)O | [2][3][6] |
| XLogP3-AA | 2.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 8 | |
| Topological Polar Surface Area | 46.5 Ų | [2] |
| Heavy Atom Count | 13 | |
| Complexity | 134 | [2] |
| Storage Temperature | Freezer, -20°C | [3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of Methyl 3-hydroxynonanoate. While specific spectral data with peak assignments are found in databases like PubChem and SpectraBase, this section outlines the expected spectral features based on its chemical structure.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Methyl 3-hydroxynonanoate will exhibit characteristic signals corresponding to the different proton environments in the molecule. Key signals would include a singlet for the methyl ester protons (-OCH₃), a multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-), and various multiplets for the methylene (B1212753) and methyl protons of the nonanoyl chain. The integration of these signals would correspond to the number of protons in each environment.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of fatty acid methyl esters.[8] The mass spectrum of Methyl 3-hydroxynonanoate would show a molecular ion peak corresponding to its molecular weight (188.26 g/mol ), although it may be of low intensity. More prominent would be the fragmentation pattern, providing structural information. Common fragments would arise from the cleavage of the C-C bonds in the alkyl chain and loss of the methoxy (B1213986) group or water from the molecular ion. GC-MS data for this compound is available in the PubChem database.[3]
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3-hydroxynonanoate will display characteristic absorption bands for its functional groups. Key expected peaks include:
-
A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.
-
Strong C-H stretching bands just below 3000 cm⁻¹ from the alkyl chain.
-
A strong C=O stretching band for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.
-
C-O stretching bands in the fingerprint region (around 1000-1300 cm⁻¹) corresponding to the ester and alcohol C-O bonds.
Vapor phase IR spectra for Methyl 3-hydroxynonanoate are available on SpectraBase.[3]
Experimental Protocols
Synthesis of Methyl 3-hydroxynonanoate via Methanolysis
A common method for the preparation of fatty acid methyl esters is through the methanolysis of the corresponding polyhydroxyalkanoate (PHA). In this case, poly(3-hydroxynonanoate) can be subjected to methanolysis to yield Methyl 3-hydroxynonanoate.
Materials:
-
Poly(3-hydroxynonanoate) (PHN)
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated) or other suitable catalyst
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of PHN in chloroform in a round-bottom flask.
-
Methanolysis Reaction: Add a solution of sulfuric acid in methanol to the flask. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or chloroform. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to obtain pure Methyl 3-hydroxynonanoate.
A schematic representation of a related synthesis of (R)-(-)-methyl 3-hydroxybutanoate from poly-[(R)-3-hydroxybutyric acid] (PHB) involves refluxing PHB with a solution of sulfuric acid in methanol.[4] The workup involves neutralization, extraction, drying, and purification by distillation.[4]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of Methyl 3-hydroxynonanoate.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., a polar column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of Methyl 3-hydroxynonanoate in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject a small volume of the sample into the GC injector port.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The oven temperature is programmed to increase gradually to ensure good separation.
-
Mass Spectrometry Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify Methyl 3-hydroxynonanoate, often by comparison with a known standard or a spectral library.
Signaling Pathways and Biological Activity (Illustrative Example)
While no direct studies on the involvement of Methyl 3-hydroxynonanoate in specific signaling pathways were identified in the search results, research on structurally related compounds can provide insights into potential biological activities. For instance, a study on Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP) demonstrated its ability to suppress melanogenesis.[9]
The study found that MAHDP exerts its effect by modulating the ERK signaling pathway . Specifically, MAHDP was shown to increase the phosphorylation of ERK, which in turn leads to the proteasomal degradation of Microphthalmia-associated transcription factor (MITF).[9] MITF is a key transcription factor that regulates the expression of melanogenic enzymes like tyrosinase.[9] By promoting the degradation of MITF, MAHDP effectively downregulates the production of melanin.[9]
This example illustrates a common approach in drug development where a compound's mechanism of action is elucidated by investigating its impact on key cellular signaling pathways. Similar studies would be necessary to determine the specific biological activities and mechanisms of action of Methyl 3-hydroxynonanoate.
Visualizations
Caption: Workflow for the synthesis of Methyl 3-hydroxynonanoate.
Caption: Analytical workflow for GC-MS analysis.
Caption: Example of a signaling pathway modulated by a related methyl ester.
References
- 1. Methyl 3-hydroxyhexanoate | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Methyl 3-hydroxynonanoate | C10H20O3 | CID 11830182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [guidechem.com]
- 6. larodan.com [larodan.com]
- 7. METHYL 3-HYDROXYNONANOATE | 83968-06-3 | INDOFINE Chemical Company [indofinechemical.com]
- 8. Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
